2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure through its systematic components. The base structure consists of a propanoic acid backbone with two key substituents at the second carbon position: an acetamido group and a 3-(trifluoromethyl)phenyl group.
The structural representation of this compound can be accurately described through its Simplified Molecular Input Line Entry System notation: CC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O. This notation reveals the precise connectivity pattern, showing the acetamido group (-CONH-) attached to a quaternary carbon center that also bears a methyl group, a carboxylic acid group, and a phenyl ring substituted with a trifluoromethyl group at the meta position.
The International Chemical Identifier string for this compound is InChI=1S/C12H12F3NO3/c1-7(17)16-11(2,10(18)19)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)(H,18,19). This standardized representation provides a unique identifier that completely describes the molecular structure and connectivity. The International Chemical Identifier Key, QYAZKNJZYGILFU-UHFFFAOYSA-N, serves as a shortened version of the full International Chemical Identifier string, facilitating database searches and compound identification.
Chemical Abstracts Service Registry Number and Alternative Chemical Names
The Chemical Abstracts Service registry number for this compound is 1251924-28-3. This unique numerical identifier serves as the primary means of unambiguous identification within chemical databases and literature. The Chemical Abstracts Service registry system ensures that each distinct chemical substance receives a unique identifier, preventing confusion that might arise from multiple naming conventions.
Properties
IUPAC Name |
2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c1-7(17)16-11(2,10(18)19)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAZKNJZYGILFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC(=CC=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251924-28-3 | |
| Record name | 2-acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dicyclohexylcarbodiimide (DCC) Coupling Method
- Procedure : The carboxylic acid derivative of the trifluoromethyl-substituted amino acid is dissolved in a dry solvent such as acetonitrile.
- Activation : N-Hydroxysuccinimide (NHS) and DCC are added to activate the carboxyl group.
- Coupling : The activated ester reacts with amines (e.g., propyl amine, benzylamine) at low temperature (0 °C) followed by room temperature stirring.
- Workup : The dicyclohexylurea byproduct is removed by filtration and repeated washing with ethyl acetate. The product is purified by crystallization.
This method yields N-alkyl-3-substituted propanamides efficiently and can be adapted for the trifluoromethylphenyl derivative by using the corresponding acid precursor.
Azide Coupling Method for Amino Acid Derivatives
- Concept : The azide coupling method is a versatile route to form amide bonds starting from hydrazides and amino acid esters.
- Procedure :
- The hydrazide of the trifluoromethyl-substituted aromatic acid is converted to an azide intermediate under acidic conditions at low temperature.
- This azide is then reacted with amino acid ester hydrochlorides or amines in ethyl acetate, often in the presence of triethylamine.
- The reaction is conducted initially at −5 °C and then allowed to warm to room temperature to complete coupling.
- Purification : The product is extracted, washed with acid and bicarbonate solutions, dried, and recrystallized to obtain pure coupled products.
This method allows for the introduction of the acetamido group and the trifluoromethylphenyl substituent in a controlled manner.
Acetylation to Form the Acetamido Group
- After coupling the trifluoromethylphenyl-substituted amino acid backbone, acetylation of the amino group is performed using acetic anhydride or acetyl chloride under mild conditions.
- The reaction is typically carried out in an organic solvent like dichloromethane or ethanol with a base such as pyridine to scavenge the generated acid.
- The product is purified by crystallization or chromatography.
Purification and Characterization
- Crystallization from ethanol or ethyl acetate/petroleum ether mixtures is commonly employed.
- Purity is confirmed by techniques such as:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the chemical shifts corresponding to the aromatic protons, acetamido group, and aliphatic backbone.
- Mass Spectrometry (MS) : MALDI or ESI-MS confirms molecular weight.
- Elemental Analysis : Confirms the composition matches the expected formula.
Summary Table of Preparation Methods
| Step | Method/Technique | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Activation of carboxyl group | DCC/NHS coupling | DCC, NHS, dry acetonitrile, 0 °C to RT | Efficient amide bond formation |
| Azide intermediate formation | Hydrazide to azide conversion | Acidic medium (AcOH, HCl), low temperature (−5 °C) | Enables coupling with amino acid esters |
| Coupling with amines | Azide coupling | Amino acid ester hydrochloride, triethylamine, ethyl acetate | Mild conditions, high selectivity |
| Acetylation | Acetic anhydride or acetyl chloride | Organic solvent, base (pyridine) | Introduces acetamido group |
| Purification | Crystallization, extraction | Ethanol, ethyl acetate/petroleum ether | Yields pure compound |
| Characterization | NMR, MS, elemental analysis | Standard analytical techniques | Confirms structure and purity |
Research Findings and Considerations
- The DCC coupling method is widely used due to its simplicity and high yields but requires careful removal of dicyclohexylurea byproducts.
- The azide coupling method offers an alternative that avoids some side reactions and allows coupling under milder conditions, beneficial for sensitive substituents like trifluoromethyl groups.
- The trifluoromethyl substituent can influence reactivity due to its strong electron-withdrawing effect, necessitating optimized reaction times and temperatures.
- Both methods have been successfully applied in the synthesis of related compounds with high purity and yield, as confirmed by spectral and elemental data.
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-(Trifluoromethyl)benzaldehyde + Acetic anhydride | Base catalyst | 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid |
Medicinal Chemistry
This compound has shown potential in drug development due to its structural similarity to amino acids and its ability to interact with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have demonstrated that compounds with trifluoromethyl substitutions can enhance potency against certain cancer cell lines, making them valuable candidates for further development .
Materials Science
The compound's unique properties make it suitable for use in developing advanced materials, particularly in coatings and polymers.
Case Study: Polymeric Applications
In polymer chemistry, the incorporation of trifluoromethyl groups into polymer backbones has been shown to improve thermal stability and chemical resistance. This makes this compound a candidate for creating high-performance materials .
Agricultural Chemistry
The compound may also find applications in agrochemicals, particularly as a precursor for developing herbicides or pesticides that require enhanced efficacy due to the presence of fluorinated groups.
Case Study: Herbicide Development
Studies have indicated that fluorinated compounds can exhibit increased potency against specific pests while minimizing environmental impact. The use of this compound in formulating new agrochemicals could lead to more effective pest management solutions .
Mechanism of Action
The mechanism by which 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Similarity scores derived from structural alignment tools in .
Functional Group Variations
- Acetamido vs.
- Trifluoroacetamido vs. Acetamido: 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid () substitutes the methyl group in acetamido with -CF₃, increasing electronegativity and metabolic resistance .
Substituent Position and Halogen Effects
- 3-Fluorophenyl vs. 3-Trifluoromethylphenyl: (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid () replaces -CF₃ with -F, significantly reducing lipophilicity (logP decrease ~1.5) and altering π-π stacking interactions .
- Chloro/Fluoro Combinations: 3-[1-(2-chloro-6-fluorophenyl)acetamido]propanoic acid () introduces mixed halogens, which may enhance halogen bonding but reduce steric compatibility compared to -CF₃ .
Stereochemical and Backbone Modifications
- Stereospecificity: (2S)-2-acetamido-3-(3-fluorophenyl)propanoic acid () highlights the importance of chirality in biological activity, as the S-configuration may influence enzyme binding .
- Backbone Length: Compounds like 11-[3-(2,2,2-trifluoroacetamido)propanamido]undecanoic acid () extend the carbon chain, increasing flexibility but reducing membrane permeability .
Biological Activity
2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid, commonly referred to as BAC92428, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN\O
- CAS Number : 1251924-28-3
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and influence the biological activity of organic compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that it exhibits significant activity against various bacterial strains. For instance, a study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations . The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 6.5 | Induction of apoptosis |
| HCT116 | 8.0 | Cell cycle arrest and apoptosis |
Study on Antimicrobial Activity
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results indicated that the compound exhibited bacteriostatic effects at concentrations lower than those required for traditional antibiotics, suggesting a favorable therapeutic index .
Study on Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects involved treating macrophage cell lines with varying concentrations of the compound. Results showed a dose-dependent decrease in TNF-alpha production, corroborating its potential application in managing chronic inflammatory conditions .
Chemical Reactions Analysis
Hydrolysis of the Acetamido Group
The acetamido group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For analogous compounds, basic conditions (e.g., NaOH in ethanol/water) have been used to saponify esters into acids . While direct hydrolysis data for this compound is limited, the acetamido group’s stability under acidic conditions (e.g., HCl) suggests potential conversion to a primary amine or further degradation .
Esterification of the Carboxylic Acid
The carboxylic acid group can react with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H2SO4) to form esters. This reaction is thermodynamically favorable and commonly used to enhance solubility or stability. For example, sodium hydroxide-mediated ester-to-acid conversions suggest the reverse process (acid-to-ester) is feasible under appropriate conditions.
Electrophilic Aromatic Substitution
The trifluoromethyl group on the aromatic ring is strongly electron-withdrawing, directing electrophiles to the meta position. Reactions such as nitration (HNO3/H2SO4) or sulfonation (SO3) would occur at this position. The biphenyl system in analogous compounds exhibits similar regioselectivity, though this compound’s monosubstituted structure simplifies reaction pathways .
Amide Formation
The carboxylic acid reacts with amines (e.g., ethylamine) to form amides, facilitated by coupling agents (e.g., HATU, EDC). This reaction is critical for drug development, as amides often enhance bioavailability. For example, N-alkyl propanoic acids synthesized via similar methods demonstrate the feasibility of such transformations.
Reduction of the Acetamido Group
Reduction of the acetamido group (e.g., with LiAlH4) could yield a primary amine, though the trifluoromethyl group’s electron-withdrawing effects may stabilize intermediates. Reductions of amides in analogous compounds require careful control of reagents to avoid over-reduction .
Reaction Comparison Table
Structural Insights
The trifluoromethyl group’s electron-withdrawing nature raises the compound’s lipophilicity (logP ≈ 2.5 ) and stabilizes carboxylic acid and amide functionalities. The acetamido group’s planarity facilitates hydrogen bonding, impacting solubility and reactivity in polar solvents .
Research Implications
The compound’s reactivity profile aligns with drug design trends, where trifluoromethyl groups enhance metabolic stability. Its amide and carboxylic acid groups enable modular synthesis, supporting applications in medicinal chemistry .
Q & A
Q. What are the established synthetic routes for 2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic acid, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via acetylation of a precursor amino acid derivative. Key steps include:
- Precursor Preparation : Start with (S)-2-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid (structurally related; see ) and introduce the acetamido group via acetylation under anhydrous conditions.
- Reaction Optimization : Use acetic anhydride as the acetylating agent in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Q. Critical Parameters :
| Parameter | Optimal Range/Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or DMSO | Enhances acetyl group transfer |
| Temperature | 60–80°C | Balances reaction rate/decomposition |
| Catalyst | DMAP (5–10 mol%) | Accelerates acetylation kinetics |
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the acetamido group (δ ~2.0 ppm for CHCO) and trifluoromethyl substitution (δ ~120–125 ppm for CF in F NMR) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., O–H⋯O interactions in crystal lattices, as seen in related compounds) .
- HPLC-MS : Validates purity (>95%) and molecular weight (CHFNO; expected [M+H] = 276.08) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variability in:
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times.
- Compound Purity : Use orthogonal analytical methods (e.g., NMR + HPLC) to confirm >98% purity .
- Control Experiments : Include positive/negative controls (e.g., cisplatin for anticancer assays) to validate experimental setups .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., fluorinated phenylalanine derivatives) to identify trends .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., EGFR for anticancer activity). Focus on the acetamido group’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing CF vs. CH) to refine activity predictions .
Q. What strategies are effective in modifying the acetamido or trifluoromethyl groups to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Replace CF with CHF or OCF to balance lipophilicity and metabolic resistance .
- Prodrug Design : Mask the acetamido group as a tert-butoxycarbonyl (Boc) derivative to improve oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to track degradation pathways (e.g., hepatic CYP450-mediated oxidation) and guide structural tweaks .
Experimental Design Frameworks
Q. How can researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Link to Conceptual Models : Use enzyme inhibition kinetics (e.g., Michaelis-Menten) to quantify interactions with targets like proteases .
- Hypothesis-Driven Design : Test whether the CF group’s electronegativity modulates binding entropy (via isothermal titration calorimetry) .
- Iterative Optimization : Apply the Plan-Do-Check-Act (PDCA) cycle to refine reaction conditions or biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
